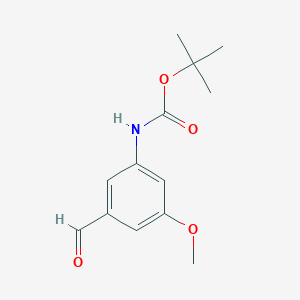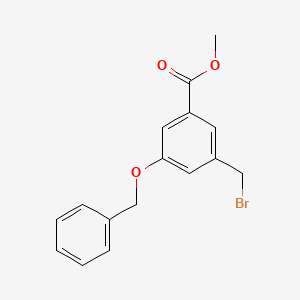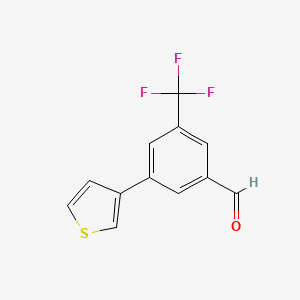
ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.
Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
Uniqueness
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H26ClNO2 |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H |
Clé InChI |
QEPMKQQWRZBOMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)




![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)






![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

